1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Overview
Description
1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a synthetic organic compound characterized by its unique tetrafluorinated dioxin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves multi-step organic reactions One common method starts with the fluorination of a suitable precursor, followed by cyclization to form the dioxin ring
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and scale up the synthesis. This approach allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the dioxin ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. Its fluorinated structure allows it to interact with specific enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer responses.
Comparison with Similar Compounds
- 1-(2,2,3,3-Tetrafluorocyclopropyl)ethanone
- 1-(2,2,3,3-Tetrafluorobenzyl)ethanone
- 1-(2,2,3,3-Tetrafluorophenyl)ethanone
Uniqueness: 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is unique due to its dioxin ring structure combined with tetrafluorination. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c1-5(15)6-2-3-7-8(4-6)17-10(13,14)9(11,12)16-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSRDHYEONHVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626202 | |
Record name | 1-(2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540738-37-2 | |
Record name | 1-(2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,3,3-Tetrafluoro-1,4-benzodioxan-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.